molecular formula C13H16FNO3 B2710901 (3-Fluoro-4-methoxyphenyl)(1,4-oxazepan-4-yl)methanone CAS No. 2320420-64-0

(3-Fluoro-4-methoxyphenyl)(1,4-oxazepan-4-yl)methanone

Cat. No. B2710901
M. Wt: 253.273
InChI Key: OIHNRXBXYQNXMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound contains a 1,4-oxazepan ring, which is a seven-membered ring with one oxygen atom, one nitrogen atom, and five carbon atoms. It also contains a methoxy group (-OCH3) and a fluoro group (-F), both attached to a phenyl ring (a six-membered carbon ring). The presence of these functional groups could potentially give this compound interesting chemical and physical properties .

Scientific Research Applications

Antitumor Activity

The synthesis of related compounds with a similar structure to (3-Fluoro-4-methoxyphenyl)(1,4-oxazepan-4-yl)methanone has been explored for potential antitumor activity. A study by Tang and Fu (2018) showed distinct inhibition of cancer cell lines, indicating the potential of similar compounds in cancer treatment.

P2X7 Receptor Antagonism

Compounds structurally similar to (3-Fluoro-4-methoxyphenyl)(1,4-oxazepan-4-yl)methanone have been investigated as P2X7 receptor antagonists. Chrovian et al. (2018) developed compounds for treating mood disorders, demonstrating significant receptor occupancy and good tolerability in preclinical studies (Chrovian et al., 2018).

Synthesis and Structural Analysis

Research by Moreno-Fuquen et al. (2019) focused on the efficient synthesis of similar fluorine-containing compounds, emphasizing their structural and theoretical analysis. This study contributes to understanding the chemical properties and potential applications of such compounds (Moreno-Fuquen et al., 2019).

Fluorination in Organic Synthesis

Stavber et al. (2002) investigated the direct α-fluorination of ketones, which is relevant to the synthesis of fluorine-substituted compounds like (3-Fluoro-4-methoxyphenyl)(1,4-oxazepan-4-yl)methanone. Their research contributes to the broader understanding of incorporating fluorine atoms into organic compounds (Stavber et al., 2002).

Molecular Docking and Antiviral Activity

FathimaShahana and Yardily (2020) synthesized and analyzed a compound structurally similar to (3-Fluoro-4-methoxyphenyl)(1,4-oxazepan-4-yl)methanone, focusing on molecular docking to assess antiviral activity. Their work offers insights into the potential antiviral applications of such compounds (FathimaShahana & Yardily, 2020).

Lone Pair-π Interaction in Crystal Packing

Sharma et al. (2019) explored the crystal packing of derivatives with structural similarities, focusing on non-covalent interactions like lone pair-π interactions and halogen bonding. This research is crucial for understanding the solid-state properties of such compounds (Sharma et al., 2019).

Antimicrobial Activity

Research on compounds structurally related to (3-Fluoro-4-methoxyphenyl)(1,4-oxazepan-4-yl)methanone has included the synthesis and evaluation of antimicrobial activity. Studies like Nagamani et al. (2018) contribute to understanding the potential use of these compounds in antimicrobial treatments (Nagamani et al., 2018).

properties

IUPAC Name

(3-fluoro-4-methoxyphenyl)-(1,4-oxazepan-4-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO3/c1-17-12-4-3-10(9-11(12)14)13(16)15-5-2-7-18-8-6-15/h3-4,9H,2,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIHNRXBXYQNXMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCCOCC2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Fluoro-4-methoxybenzoyl)-1,4-oxazepane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.